N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide
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Overview
Description
“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide” is a derivative of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), an organic triazine compound . DMTMM is commonly used for the activation of carboxylic acids, particularly for amide synthesis . It is one of the reagents used for amide coupling, one of the most common reactions in organic chemistry .
Synthesis Analysis
DMTMM is synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM . The synthesis was first reported in 1999 .Molecular Structure Analysis
The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a methylmorpholinium group attached . The InChI string for DMTMM isInChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1
. Chemical Reactions Analysis
DMTMM is used in various chemical reactions. It can be used to prepare amides from the corresponding carboxylic acid and amine . It has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines . DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid . It has also been applied to anhydride synthesis .Physical And Chemical Properties Analysis
DMTMM is a solid with a melting point of 202-207 °C . Its empirical formula isC10H17BF4N4O3
and its molecular weight is 328.07 .
Scientific Research Applications
Amide and Ester Formation
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide has been utilized in the efficient condensation of carboxylic acids and amines, leading to the formation of corresponding amides and esters. This process is facilitated by 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which acts as a condensing agent in various solvents, including methanol, ethanol, and THF. The method is advantageous due to its operation under atmospheric conditions without the need for drying solvents, highlighting its practicality for amide and ester synthesis (Kunishima et al., 1999).
Potential Pesticides
The compound's derivatives have been examined for their potential as pesticides. New powder diffraction data of some N-derivatives have been characterized, showcasing their possible use in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Peptidomimetic Synthesis
Its use in synthesizing sterically-hindered peptidomimetics has been demonstrated, where it offered superior control over racemization and N-arylation compared to other reagents, showing its potential in creating complex bioactive molecules (Shieh et al., 2008).
Hyaluronan Modification
The compound has also been employed in modifying hyaluronan (HA) for biomedical applications, enhancing its viscoelastic properties through conjugation with short alkyl moieties. This modification is crucial for developing bioinks and hydrogels for drug delivery and regenerative medicine (Petta et al., 2016).
Antimicrobial and Antiviral Activities
Research has explored the compound's derivatives for antimicrobial and antiviral activities. Certain derivatives have shown moderate activity against viruses, suggesting their potential in developing new antiviral agents (Modzelewska-Banachiewicz & Kamińska, 2001).
Corrosion Inhibition
Triazine derivatives, including those related to the compound , have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, indicating their potential in industrial applications (Singh et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide is carboxylic acids . The compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound operates by forming an active ester with the carboxylic acid . This process involves the carboxylic acid reacting with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) in the process . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound is involved in the biochemical pathway of amide coupling, one of the most common reactions in organic chemistry . It is also used in the synthesis of other carboxylic functional groups such as esters and anhydrides .
Result of Action
The compound’s action results in the formation of amides, esters, and anhydrides from corresponding carboxylic acids . This transformation is crucial in various biochemical processes, including peptide synthesis .
Safety and Hazards
Future Directions
DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability . Therefore, DMTMM can efficiently cross-link CMC to produce films for food packaging . Future research could explore other potential applications of DMTMM in materials science and other fields.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-13-16-11(17-14(18-13)21-2)9-15-12(19)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLPZLHQBRVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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